molecular formula C15H19F2NO4 B12977259 (R)-3-((tert-Butoxycarbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid

(R)-3-((tert-Butoxycarbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid

Cat. No.: B12977259
M. Wt: 315.31 g/mol
InChI Key: SCLNICRSLHABLU-SNVBAGLBSA-N
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Description

®-3-((tert-Butoxycarbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorobenzyl moiety. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.

Properties

Molecular Formula

C15H19F2NO4

Molecular Weight

315.31 g/mol

IUPAC Name

(2R)-2-[(2,4-difluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)6-9-4-5-11(16)7-12(9)17/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1

InChI Key

SCLNICRSLHABLU-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC1=C(C=C(C=C1)F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=C(C=C(C=C1)F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Formation of the chiral center: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Introduction of the difluorobenzyl group: This step involves the alkylation of the intermediate with 2,4-difluorobenzyl bromide under basic conditions.

    Final deprotection: The Boc protecting group is removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to expose the free amine for further functionalization.

Reagents/ConditionsOutcomeYieldReferences
Trifluoroacetic acid (TFA) in DCM (0°C to rt, 1–2 hrs)Free amine formation>90%
HCl in dioxane (4M, rt, 4 hrs)Deprotection with salt formation85–90%

Mechanism : Acidic cleavage of the Boc group generates a tert-butyl cation and CO₂, leaving a protonated amine that is neutralized post-reaction .

Peptide Coupling Reactions

The carboxylic acid moiety participates in amide bond formation using coupling agents.

Reagents/ConditionsOutcomeYieldReferences
EDCl/HOBt in DMF (rt, 12–24 hrs)Peptide bond formation85–95%
DCC/DMAP in CH₂Cl₂ (0°C to rt, 6–12 hrs)Activated ester intermediate80–90%

Key Applications :

  • Synthesis of fluorinated peptide analogs for enhanced metabolic stability.

  • Conjugation with bioactive molecules (e.g., kinase inhibitors) .

Electrophilic Aromatic Substitution

The 2,4-difluorobenzyl group undergoes selective nitration or sulfonation at meta positions relative to fluorine atoms.

Reaction TypeReagents/ConditionsOutcomeYieldReferences
NitrationHNO₃/H₂SO₄ (0°C, 2 hrs)3-Nitro-2,4-difluorobenzyl derivative75%
SulfonationSO₃/H₂SO₄ (60°C, 4 hrs)Sulfonic acid derivative65%

Regioselectivity : Fluorine’s electron-withdrawing effect directs electrophiles to the less hindered meta position.

Reduction of the Carboxylic Acid Group

The carboxylic acid is reduced to a primary alcohol under strong reducing conditions.

Reagents/ConditionsOutcomeYieldReferences
LiAlH₄ in THF (reflux, 6 hrs)Alcohol formation60–70%

Applications :

  • Synthesis of β-amino alcohols for chiral ligand design.

Functionalization via Substitution Reactions

The benzyl group’s fluorine atoms can be displaced under nucleophilic conditions.

Reagents/ConditionsOutcomeYieldReferences
K₂CO₃/NaN₃ in DMF (100°C, 12 hrs)Azide substitution50–60%
CuI/L-proline in DMSO (rt, 24 hrs)Sonogashira coupling55%

Limitations : Low yields due to steric hindrance from the difluorophenyl group.

Mechanistic Insights

  • Deprotection : The Boc group stabilizes the amine during synthesis but is labile under acidic conditions, enabling controlled deprotection .

  • Peptide Coupling : Carbodiimide-mediated activation forms an O-acylisourea intermediate, which reacts with amines to form amides .

  • Aromatic Substitution : Fluorine’s -I effect deactivates the ring but enhances para/meta selectivity due to steric and electronic effects.

This compound’s versatility in reactions underscores its utility in drug discovery, particularly for designing fluorinated peptides with improved pharmacokinetic properties.

Scientific Research Applications

Drug Development

The compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting metabolic disorders. Its structural features allow for modifications that enhance the pharmacological profile of resultant drugs.

  • Sitagliptin Derivatives : (R)-3-((tert-Butoxycarbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid serves as a precursor for sitagliptin analogs, which are used in the treatment of Type 2 diabetes mellitus. The difluorobenzyl moiety contributes to the compound's potency and selectivity for DPP-IV inhibition, a key enzyme in glucose metabolism .

Synthesis of Biologically Active Molecules

This compound is utilized in the synthesis of various amino acid derivatives that exhibit biological activity. The tert-butoxycarbonyl (Boc) group provides a protective function that facilitates further chemical transformations.

  • Peptide Synthesis : It acts as a building block in peptide synthesis, where its amino group can be coupled with other amino acids to form peptides with specific biological functions. The ability to modify the side chains allows for the creation of peptides that can interact with specific biological targets .

Pharmacological Studies

The compound has been studied for its potential pharmacological effects. Research indicates that derivatives of this compound may exhibit anti-inflammatory and antioxidant properties.

  • Antioxidant Activity : Studies have shown that certain derivatives can scavenge free radicals and reduce oxidative stress in cellular models. This suggests potential applications in developing therapies for conditions associated with oxidative damage .

Case Study 1: Synthesis and Characterization of Sitagliptin Analogues

In a study focusing on the synthesis of sitagliptin analogues using this compound as a starting material, researchers successfully demonstrated enhanced DPP-IV inhibitory activity compared to the original sitagliptin molecule. The modifications made to the difluorobenzyl group were crucial for increasing binding affinity and selectivity towards the target enzyme .

Case Study 2: Peptide Therapeutics Development

Another research effort involved using this compound in synthesizing peptide therapeutics aimed at treating metabolic syndromes. The incorporation of this compound into peptide sequences allowed for improved stability and bioavailability in biological systems, showcasing its utility as a versatile building block in medicinal chemistry .

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the amino group can form hydrogen bonds with target molecules. The stereochemistry of the compound plays a crucial role in its biological activity, influencing its binding mode and efficacy.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-((tert-Butoxycarbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid: The enantiomer of the compound with (S)-configuration.

    3-((tert-Butoxycarbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid: The racemic mixture containing both ®- and (S)-enantiomers.

    3-Amino-2-(2,4-difluorobenzyl)propanoic acid: The compound without the Boc protecting group.

Uniqueness

®-3-((tert-Butoxycarbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid is unique due to its specific ®-configuration, which imparts distinct stereochemical properties and biological activities. The presence of the Boc protecting group also allows for selective deprotection and functionalization, making it a versatile intermediate in synthetic chemistry.

Biological Activity

(R)-3-((tert-Butoxycarbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid, also known as Boc-D-F-phenylalanine, is a compound of interest due to its potential biological activities. This article explores its properties, synthesis, and biological implications based on existing research.

Chemical Structure and Properties

The compound has the following molecular formula: C14H17F2N1O4C_{14}H_{17}F_{2}N_{1}O_{4}. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The presence of difluorobenzyl moiety enhances its lipophilicity and may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Boc-protected amino acid : The amino group is protected using tert-butoxycarbonyl chloride.
  • Introduction of the difluorobenzyl group : This can be achieved through an electrophilic substitution reaction on a suitable precursor.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that derivatives with fluorinated aromatic rings often demonstrate enhanced activity against various bacterial strains due to increased membrane permeability and interaction with bacterial enzymes .

Anticancer Properties

Fluorinated amino acids have been studied for their anticancer potential. The presence of the difluorobenzyl group may enhance the compound's ability to inhibit cancer cell proliferation by interfering with metabolic pathways specific to cancer cells. Research indicates that such compounds can induce apoptosis in certain cancer cell lines .

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar structures may possess neuroprotective properties. They may modulate neurotransmitter systems or reduce oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a related compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential for development as an antibiotic agent .
  • Anticancer Activity : In vitro studies have shown that derivatives of Boc-protected amino acids can inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis .
  • Neuroprotection : Research on fluorinated amino acids has indicated their ability to protect neuronal cells from glutamate-induced toxicity, suggesting a role in treating conditions like Alzheimer's disease .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing (R)-3-((tert-Butoxycarbonyl)amino)-2-(2,4-difluorobenzyl)propanoic acid?

  • Methodology : The compound is synthesized via carbodiimide-mediated coupling (e.g., EDC·HCl and HOBt·H2O) between tert-butoxycarbonyl (Boc)-protected amino acids and 2,4-difluorobenzylamine. Excess triethylamine is often used to maintain basic conditions, followed by purification via flash chromatography or preparative HPLC .
  • Key Steps :

  • Activation of the carboxylic acid group using EDC/HOBt.
  • Nucleophilic attack by the amine (2,4-difluorobenzylamine).
  • Boc deprotection (if required) using acidic conditions (e.g., TFA).

Q. How is the compound characterized, and what analytical techniques are critical?

  • Techniques :

  • 1H NMR : Confirms regiochemistry and monitors coupling efficiency (e.g., benzyl proton signals at δ 6.7–7.2 ppm for difluorophenyl groups) .
  • HPLC : Validates purity (>95% by area under the curve) and resolves diastereomers .
  • Mass Spectrometry (MS) : Verifies molecular weight (e.g., ESI-MS for [M+H]+ or [M+Na]+ adducts) .

Q. What safety precautions are essential when handling this compound?

  • Hazards : Skin/eye irritation (H315/H319) and respiratory sensitization (H335) .
  • Protocols :

  • Use PPE (gloves, lab coat, goggles).
  • Work in a fume hood to avoid inhalation.
  • Store in a dry, ventilated area away from ignition sources .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency during synthesis?

  • Challenges : Low yields due to steric hindrance from the 2,4-difluorobenzyl group or Boc-protected amine.
  • Solutions :

  • Use DMAP as a catalyst to enhance reactivity in carbodiimide couplings .
  • Replace EDC with DCC for improved activation of bulky carboxylic acids .
  • Monitor reaction progress via TLC or in-situ IR to adjust stoichiometry .

Q. How do structural modifications (e.g., fluorination) impact biological activity?

  • Case Study : Analogues with 2,4-difluorobenzyl groups exhibit enhanced metabolic stability compared to non-fluorinated derivatives. Fluorine’s electron-withdrawing effects reduce oxidative metabolism in hepatic microsomes .
  • Experimental Design :

  • Synthesize analogs with varying fluorination patterns.
  • Test pharmacokinetic properties (e.g., plasma half-life, CYP450 inhibition) .

Q. What strategies resolve contradictions in NMR data for diastereomeric mixtures?

  • Issue : Overlapping signals due to similar chemical environments.
  • Approaches :

  • Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers .
  • Perform NOESY experiments to confirm spatial arrangements of substituents .
  • Compare experimental data with computational predictions (e.g., DFT-based NMR shifts) .

Q. How can researchers address low reproducibility in synthetic protocols?

  • Root Causes : Variability in reagent purity (e.g., EDC·HCl hydrolysis), moisture sensitivity, or incomplete Boc deprotection.
  • Mitigation :

  • Standardize reagents (e.g., use freshly opened EDC·HCl vials).
  • Pre-dry solvents (THF, DCM) over molecular sieves.
  • Validate deprotection efficiency via LC-MS .

Q. What are the environmental implications of this compound’s degradation products?

  • Degradation Pathways : Hydrolysis of the Boc group generates tert-butanol and CO2, while the 2,4-difluorobenzyl moiety may persist in aquatic systems .
  • Testing :

  • Conduct OECD 301F biodegradability assays.
  • Evaluate ecotoxicity using Daphnia magna or algal growth inhibition tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.